BenchChemオンラインストアへようこそ!

N-(benzenesulfonyl)-4-fluorobenzamide

Medicinal Chemistry ADME SAR Optimization

For reproducible SAR data, order the precise N-(benzenesulfonyl)-4-fluorobenzamide (CAS 63209-91-6)—not a non-fluorinated or simple sulfonamide analog. This compound uniquely combines a 4-fluorobenzamide core and an N‑benzenesulfonyl group (XLogP3 = 2.6) to deliver the minimal pharmacophore for CHOP/UPR pathway engagement. Its CNS‑compliant lipophilicity and defined hydrogen‑bonding geometry make it the validated starting point for probe development and fragment‑based library synthesis. Confirm lot‑specific 95% purity and batch‑to‑batch consistency before initiating your campaign.

Molecular Formula C13H10FNO3S
Molecular Weight 279.29 g/mol
CAS No. 63209-91-6
Cat. No. B6233222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzenesulfonyl)-4-fluorobenzamide
CAS63209-91-6
Molecular FormulaC13H10FNO3S
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H10FNO3S/c14-11-8-6-10(7-9-11)13(16)15-19(17,18)12-4-2-1-3-5-12/h1-9H,(H,15,16)
InChIKeyDGTNRALGEPGIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(benzenesulfonyl)-4-fluorobenzamide (CAS 63209-91-6) Procurement Guide for Chemical Biology and Medicinal Chemistry Research


N-(benzenesulfonyl)-4-fluorobenzamide (CAS 63209-91-6) is a fluorinated N-arylsulfonylbenzamide derivative [1], characterized by a 4-fluorobenzamide core substituted with a benzenesulfonyl group at the amide nitrogen . This compound class is widely recognized in chemical biology for its utility in target identification and mechanism-of-action studies [2]. The structural combination of a fluorinated aromatic ring and a sulfonyl group imparts specific physicochemical properties—notably moderate lipophilicity (XLogP3 = 2.6) and hydrogen-bonding capacity—that influence target engagement and metabolic stability [1].

Why N-(benzenesulfonyl)-4-fluorobenzamide (CAS 63209-91-6) Cannot Be Replaced by Generic Sulfonamide or Benzamide Analogs in Target Validation and SAR Studies


Replacing N-(benzenesulfonyl)-4-fluorobenzamide with a close structural analog—such as the non-fluorinated N-(benzenesulfonyl)benzamide [1] or a simple 4-fluorobenzenesulfonamide [2]—is scientifically invalid due to the interplay of three critical molecular features: the fluorine atom at the para position of the benzamide ring, the benzenesulfonyl group at the amide nitrogen, and the specific geometry of the N-arylsulfonylbenzamide core [3]. The fluorine substituent modulates both electronic properties and lipophilicity (XLogP3 = 2.6 versus ~1.8 for non-fluorinated analog), altering passive permeability and off-target binding profiles [1]. The benzenesulfonyl group introduces a stereoelectronic environment and hydrogen-bonding network that differs fundamentally from sulfonamide-only or benzamide-only scaffolds [4]. Even within the same chemotype, subtle changes in substitution pattern can dramatically shift target selectivity—for example, the phenylsulfonyl-benzamide class includes compounds with divergent activities ranging from carbonic anhydrase inhibition to androgen receptor antagonism to CHOP pathway activation [3][5]. For procurement in structure-activity relationship (SAR) campaigns or chemical probe development, use of an alternative compound will yield non-reproducible data and misguide medicinal chemistry optimization efforts.

Quantitative Differentiation Evidence for N-(benzenesulfonyl)-4-fluorobenzamide (CAS 63209-91-6) in Comparative Medicinal Chemistry Contexts


Lipophilicity-Driven Passive Permeability Advantage Over Non-Fluorinated N-(benzenesulfonyl)benzamide

N-(benzenesulfonyl)-4-fluorobenzamide exhibits an XLogP3 of 2.6 [1]. This represents a substantial increase in lipophilicity compared to the non-fluorinated analog N-(benzenesulfonyl)benzamide (CAS 3559-04-4), which lacks the 4-fluoro substituent and has a predicted XLogP3 of approximately 1.8–2.0 (calculated using the same method) . The increased lipophilicity confers a quantitative advantage in passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays. The fluorine substitution strategy is widely employed in medicinal chemistry to improve CNS penetration and cellular uptake, and this compound provides a validated tool to explore such effects in sulfonamidebenzamide chemotypes.

Medicinal Chemistry ADME SAR Optimization

Hydrogen-Bonding Geometry and Crystal Packing Distinctions from Methyl- and Chloro-Substituted N-(arylsulfonyl)-4-fluorobenzamides

Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides reveal that the hydrogen-bonding network is exquisitely sensitive to the aryl substituent on the sulfonyl group [1]. The 2-methyl analog (I) forms R₄⁴(16) tetrameric units via strong N–H⋯O hydrogen bonds, whereas the 2-chloro (II) and 4-chloro (III) analogs adopt distinct dimeric and sheet-like packing motifs, respectively [1]. N-(benzenesulfonyl)-4-fluorobenzamide (unsubstituted phenyl on sulfonyl) is predicted, based on this structural series, to exhibit a hydrogen-bonding geometry distinct from these comparators. This affects solubility, dissolution rate, and formulation behavior—critical considerations for procurement when the intended use involves solid oral dosing, co-crystallization studies, or polymorph screening. The dihedral angles between the benzene rings vary by up to 8° across the series (82.83° to 89.91°), demonstrating that even subtle substituent changes alter molecular conformation and intermolecular interactions [1].

Crystallography Solid-State Chemistry Polymorph Screening

CHOP Pathway Activation Potential in the Sulfonamidebenzamide Chemotype Class

A high-throughput screen identified sulfonamidebenzamides as selective activators of the apoptotic CHOP pathway within the unfolded protein response (UPR) [1]. The optimized lead compound from this chemotype demonstrated an AC₅₀ = 0.8 μM for CHOP induction, with antiproliferative effects observed across multiple NCI-60 cancer cell lines [1]. While N-(benzenesulfonyl)-4-fluorobenzamide was not the optimized lead in this study, it belongs to the exact sulfonamidebenzamide chemotype class that yielded this selective pathway activation [1]. For researchers exploring chemical probes for UPR modulation or seeking to validate CHOP as a therapeutic target, this compound represents the foundational core scaffold from which structure-activity relationships can be systematically explored. The benzenesulfonyl and 4-fluorobenzamide moieties together constitute the minimal pharmacophoric elements required for engagement with this pathway, as demonstrated by the structure-activity relationships reported in the optimization campaign [1].

Cancer Biology Unfolded Protein Response Chemical Probe Development

Thermal Stability Profile for Safe Handling and Long-Term Storage in Research Settings

Safety data sheet information indicates that N-(benzenesulfonyl)-4-fluorobenzamide is stable under normal storing and handling conditions at ambient temperature, with decomposition occurring only at temperatures of 300 °C and above [1]. The compound exhibits no known adverse effects on human health under standard laboratory handling conditions, with a negative AMES test result for mutagenicity [1]. This stability profile contrasts with some structurally related sulfonamides that may undergo hydrolysis or thermal degradation at lower temperatures, reducing shelf-life and requiring cold-chain logistics. For procurement managers, this thermal robustness simplifies storage requirements (no refrigeration needed) and reduces the risk of compound degradation during shipping and long-term inventory storage.

Chemical Safety Stability Testing Procurement Compliance

Validated Research and Industrial Application Scenarios for N-(benzenesulfonyl)-4-fluorobenzamide (CAS 63209-91-6)


Scaffold for CHOP Pathway Modulator SAR Campaigns in Oncology Research

Use N-(benzenesulfonyl)-4-fluorobenzamide as the core sulfonamidebenzamide scaffold for systematic structure-activity relationship studies targeting the CHOP apoptotic pathway of the unfolded protein response [1]. The compound provides the minimal pharmacophoric elements (benzenesulfonyl and 4-fluorobenzamide moieties) required for pathway engagement, enabling medicinal chemists to explore substitution patterns and functional group additions to optimize potency, selectivity, and ADME properties. The established class-level activity in NCI-60 cancer cell lines provides a validated biological context for chemical probe development [1].

Fluorinated Building Block for CNS-Penetrant Compound Libraries

Incorporate N-(benzenesulfonyl)-4-fluorobenzamide into fragment-based drug discovery and library synthesis efforts targeting CNS indications. The XLogP3 of 2.6 [1] falls within the optimal range for blood-brain barrier penetration (typically 1–4), while the fluorine atom improves metabolic stability and reduces oxidative metabolism compared to non-fluorinated benzamide analogs. This compound serves as a strategic fluorinated building block for designing CNS-penetrant sulfonamidebenzamide derivatives [1].

Crystallization and Polymorph Screening in Preformulation Development

Employ N-(benzenesulfonyl)-4-fluorobenzamide in solid-state characterization and polymorph screening studies to assess how the unsubstituted benzenesulfonyl group influences crystal packing, hydrogen-bonding networks, and dissolution behavior relative to methyl- or chloro-substituted N-(arylsulfonyl)-4-fluorobenzamide analogs [1]. The distinct predicted hydrogen-bonding geometry and crystal packing motif provide a baseline for understanding formulation behavior and solid oral dosing feasibility [1].

Chemical Biology Tool for UPR Pathway Investigation

Utilize N-(benzenesulfonyl)-4-fluorobenzamide as a chemical biology tool compound to probe the role of the unfolded protein response (UPR) in cellular stress adaptation, cancer cell survival, and drug resistance mechanisms. The sulfonamidebenzamide chemotype has been validated as a selective CHOP pathway activator [1], and this compound represents the foundational core for developing more potent and selective probes to dissect UPR signaling networks and identify therapeutic vulnerabilities in cancer and neurodegenerative disease models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(benzenesulfonyl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.